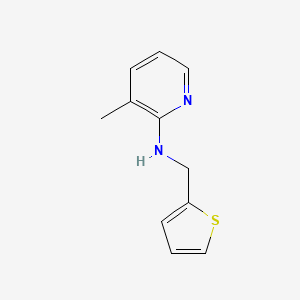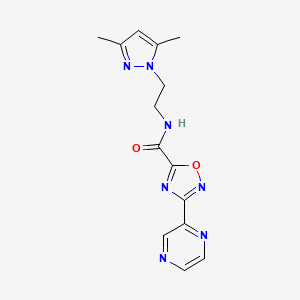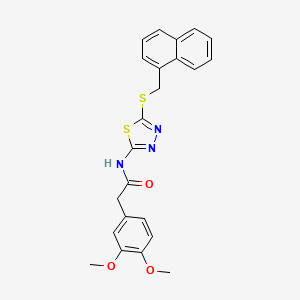![molecular formula C11H11NO7 B2458367 Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 893765-60-1](/img/structure/B2458367.png)
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate typically involves the nitration of 1,3-benzodioxole followed by esterification. The nitration process introduces a nitro group at the 6-position of the benzodioxole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Ethyl [(6-amino-1,3-benzodioxol-5-yl)oxy]acetate.
Hydrolysis: [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetic acid.
Applications De Recherche Scientifique
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, gene expression, and cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate can be compared with other similar compounds, such as:
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an ester group.
Methyl 2-(6-nitro-1,3-benzodioxol-5-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(6-Nitro-1,3-benzodioxol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-16-11(13)5-17-8-4-10-9(18-6-19-10)3-7(8)12(14)15/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYXAGLOVQEIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,5-Dimethylphenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2458285.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)
![7-{2-[(2-chlorophenyl)methoxy]-5-nitrophenyl}-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
![3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2458296.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2458300.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)
